3-(4-AMinophenyl)pyridine 2HCl
Description
3-(4-Aminophenyl)pyridine 2HCl is a pyridine derivative featuring an aminophenyl substituent at the 3-position of the pyridine ring, with two equivalents of hydrochloric acid forming a stable dihydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or protein-protein interactions. The aminophenyl group enhances solubility in aqueous media and facilitates hydrogen bonding, while the pyridine core contributes to aromatic stacking interactions .
Properties
Molecular Formula |
C11H12Cl2N2 |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-pyridin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h1-8H,12H2;2*1H |
InChI Key |
ZTFSDOGBTPTZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling and Reduction Route
One of the most documented synthetic pathways to 3-(4-aminophenyl)pyridine involves a Suzuki coupling reaction followed by reduction and salt formation steps. This method is described in detail in Chinese patent CN109134351B and involves the following steps:
Step 1: Suzuki Coupling Reaction
- React 3-pyridineboric acid with 4-bromonitrobenzene in the presence of a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2·DCM) and a base (sodium carbonate, potassium acetate, sodium hydroxide, or potassium hydroxide).
- Solvents used include acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), acetone, dioxane, toluene, or water.
- Reaction conditions: 60–100 °C for 1–3 hours.
- Outcome: Formation of 3-(4-nitrophenyl)pyridine.
Step 2: Reduction of Nitro Group
- The nitro group in 3-(4-nitrophenyl)pyridine is reduced using iron powder under mild heating (25–100 °C) for 5–24 hours.
- The reaction is monitored by thin layer chromatography (TLC).
- After reduction, the mixture is filtered, concentrated, and purified by extraction and recrystallization.
- Outcome: 3-(4-aminophenyl)pyridine.
Step 3: Formation of Hydrochloride Salt
- 3-(4-aminophenyl)pyridine is dissolved in an appropriate solvent.
- Hydrochloric acid is added to form the 2HCl salt.
- The salt precipitates upon cooling and is isolated by filtration.
This method yields this compound with high purity and is scalable for industrial applications.
Alternative Synthetic Routes and Modifications
Acetylation and Hydrogenation Route
- Starting from 1-(4-aminophenyl)ethan-1-one, acetylation with acetyl chloride in the presence of triethylamine forms an acetamide intermediate.
- Bromination of this intermediate with hydrobromic acid and bromine leads to a bromoacetyl derivative.
- Subsequent reaction with 2-aminopyridine and ring closure yields a pyridine-containing compound.
- Hydrolysis under acidic conditions (10% HCl) regenerates the amine functionality.
- This route, although more complex, is useful for synthesizing analogues and derivatives of 3-(4-aminophenyl)pyridine.
Reduction Using Complex Metal Hydrides
- Selective reduction of precursors containing nitro or other reducible groups can be achieved using hydrides such as sodium borohydride, lithium aluminium hydride, or sodium cyanoborohydride.
- Acid addition salts, including hydrochloride, can be formed by treatment with acids like methanesulfonic acid or hydrochloric acid, followed by filtration or recrystallization.
Chiral Resolution and Salt Formation
- In cases where stereochemistry is relevant, chiral resolution can be performed using optically active acids such as L-camphorsulfonic acid.
- The salt formed with L-camphorsulfonic acid can be resolved by crystallization, followed by treatment with alkali to liberate the free amine.
- The free amine can then be converted to the desired hydrochloride salt by acidification.
Data Tables Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents / Catalysts | Solvent(s) | Conditions | Outcome/Product | Yield / Notes |
|---|---|---|---|---|---|---|
| 1 | Suzuki Coupling | 3-pyridineboric acid, 4-bromonitrobenzene, Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2·DCM), base (Na2CO3, KOAc) | Acetonitrile, THF, DMF, etc. | 60–100°C, 1–3 h | 3-(4-nitrophenyl)pyridine | High purity, scalable |
| 2 | Nitro Reduction | Iron powder | Ethanol, ethyl acetate | 25–100°C, 5–24 h | 3-(4-aminophenyl)pyridine | Purified by recrystallization |
| 3 | Salt Formation | Hydrochloric acid | Suitable solvent (e.g., ethanol) | Room temp, cooling | This compound | Precipitated, filtered |
| 4 | Acetylation (Alternative) | Acetyl chloride, triethylamine | Acetic acid | Room temp | Acetamide intermediate | Intermediate for further steps |
| 5 | Bromination (Alternative) | Bromine, hydrobromic acid | Acetic acid | Ice bath cooling | Bromoacetyl derivative | Requires careful handling |
| 6 | Hydrogenation (Alternative) | Platinum dioxide catalyst, acidic additive | Ethanol | 25–100°C, 2–24 h, H2 pressure 2–15 kg | Reduced amide or amine derivatives | Monitored by H2 uptake |
Research Outcomes and Analysis
- The Suzuki coupling method followed by reduction is the most efficient and widely used method for preparing 3-(4-aminophenyl)pyridine and its hydrochloride salt, offering good yields and purity suitable for pharmaceutical applications.
- The use of palladium catalysts and appropriate bases ensures high selectivity and minimal side reactions during the coupling step.
- Reduction with iron powder is a cost-effective and environmentally friendly method compared to more reactive hydrides, though hydride reductions can be used for sensitive substrates or to achieve stereoselectivity.
- Chiral resolution using L-camphorsulfonic acid salts provides a route to enantiomerically pure compounds when stereochemistry is critical.
- Alternative routes involving acetylation, bromination, and hydrogenation allow for the synthesis of related analogues and provide flexibility in modifying the pyridine or phenyl moieties.
- The final hydrochloride salt formation improves compound stability, solubility, and handling for downstream applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)pyridine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
3-(4-Aminophenyl)pyridine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-(4-Aminophenyl)benzothiazole
- Structure: Benzothiazole core with a 4-aminophenyl substituent.
- Key Differences :
- The benzothiazole ring introduces sulfur, which increases lipophilicity compared to pyridine.
- Substitution at the para-position of the phenyl group optimizes binding to sulfonamide synthases, as shown in studies on benzenesulfonamide derivatives .
- Biological Activity : Exhibits antitumor and antimicrobial properties, with IC₅₀ values in the micromolar range for specific cancer cell lines.
- Synthesis: Synthesized via condensation of 4-aminophenyl precursors with sulfonyl chlorides in pyridine/acetic anhydride .
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)
- Structure: Chalcone backbone with 4-aminophenyl and 4-methoxyphenyl groups.
- Key Differences: The α,β-unsaturated ketone moiety enables π-π interactions distinct from pyridine’s aromaticity. Biological Activity: Demonstrates 50% inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR), attributed to electrostatic interactions involving the amino group .
- Synthesis : Prepared via Claisen-Schmidt condensation, with yields >70% .
3-(4-Aminophenyl)-2-thioquinazolin-4(3H)-one
- Structure: Quinazolinone core with a 4-aminophenyl group and thioether linkage.
- Key Differences: The thioether and quinazolinone moieties enhance binding to glycosyltransferases. Modifications: Glycosylation at the amino group improves water solubility (e.g., 27a, 90% yield) without affecting NH groups during acetylation .
- Applications : Explored as antiviral and anticancer agents due to dual hydrogen-bonding sites .
3-Amino-5-methoxypyridin-4-ol•2HCl
- Structure: Pyridine derivative with hydroxyl, methoxy, and amino substituents.
- Key Differences: Hydroxyl and methoxy groups increase polarity, altering pharmacokinetics compared to 3-(4-aminophenyl)pyridine 2HCl. Solubility: Higher aqueous solubility due to multiple ionizable groups .
Data Tables
Table 1: Physicochemical Properties
*Estimated from analogous pyridine derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
